molecular formula C7H3F3N2O B3041405 3-Cyano-4-(trifluoromethyl)pyridinium-1-olate CAS No. 287922-66-1

3-Cyano-4-(trifluoromethyl)pyridinium-1-olate

Cat. No.: B3041405
CAS No.: 287922-66-1
M. Wt: 188.11 g/mol
InChI Key: RGWILBFOFXSZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-4-(trifluoromethyl)pyridinium-1-olate is an organic compound with the molecular formula C7H3F3N2O. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-(trifluoromethyl)pyridinium-1-olate typically involves the use of a Ni-Fe/C bimetallic supported catalyst. One common method starts with 2,6-dichloro-3-cyano-4-trifluoromethylpyridine as the raw material. This compound undergoes normal pressure hydrogenation in the presence of the Ni-Fe/C catalyst to yield crude 3-Cyano-4-(trifluoromethyl)pyridine. The crude product is then purified to obtain high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of bimetallic supported catalysts is favored due to their stability, recyclability, and high selectivity, which contribute to cost-effective and efficient production processes .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-(trifluoromethyl)pyridinium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., Ni-Fe/C), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and oxides, which have applications in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)nicotinonitrile
  • 4-Cyano-N-(trifluoromethoxy)pyridinium triflimide
  • 3-Cyano-2-fluoropyridines

Uniqueness

Compared to similar compounds, 3-Cyano-4-(trifluoromethyl)pyridinium-1-olate stands out due to its unique combination of a cyano group and a trifluoromethyl group on the pyridine ring. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in various applications .

Properties

IUPAC Name

1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)6-1-2-12(13)4-5(6)3-11/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWILBFOFXSZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1C(F)(F)F)C#N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-4-(trifluoromethyl)pyridinium-1-olate
Reactant of Route 2
Reactant of Route 2
3-Cyano-4-(trifluoromethyl)pyridinium-1-olate
Reactant of Route 3
Reactant of Route 3
3-Cyano-4-(trifluoromethyl)pyridinium-1-olate
Reactant of Route 4
Reactant of Route 4
3-Cyano-4-(trifluoromethyl)pyridinium-1-olate
Reactant of Route 5
3-Cyano-4-(trifluoromethyl)pyridinium-1-olate
Reactant of Route 6
Reactant of Route 6
3-Cyano-4-(trifluoromethyl)pyridinium-1-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.